REACTION_CXSMILES
|
[ClH:1].[C:2]([Cl:6])(=[O:5])[CH:3]=[CH2:4]>>[Cl:1][CH2:4][CH2:3][C:2]([Cl:6])=[O:5].[C:2]([Cl:6])(=[O:5])[CH:3]=[CH2:4]
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
45 g
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
to stand over night
|
Type
|
DISTILLATION
|
Details
|
Thereafter it is distilled at about 20 torrs
|
Name
|
|
Type
|
product
|
Smiles
|
ClCCC(=O)Cl
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)(=O)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[ClH:1].[C:2]([Cl:6])(=[O:5])[CH:3]=[CH2:4]>>[Cl:1][CH2:4][CH2:3][C:2]([Cl:6])=[O:5].[C:2]([Cl:6])(=[O:5])[CH:3]=[CH2:4]
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
45 g
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
to stand over night
|
Type
|
DISTILLATION
|
Details
|
Thereafter it is distilled at about 20 torrs
|
Name
|
|
Type
|
product
|
Smiles
|
ClCCC(=O)Cl
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)(=O)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |